(2,2-Dibromovinyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromoethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLVUSZHVURAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073471 | |
| Record name | (2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31780-26-4, 7436-90-0 | |
| Record name | Dibromostyrene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,2 Dibromovinyl Benzene and Its Derivatives
Established Synthetic Pathways to (2,2-Dibromovinyl)benzene (B1360335)
The transformation of aldehydes into 1,1-dibromoalkenes is a cornerstone for the synthesis of this compound. The Corey-Fuchs reaction is the most prominent and widely adopted method for this one-carbon homologation.
The Corey-Fuchs reaction provides a reliable route to convert aldehydes into terminal alkynes, with the 1,1-dibromoalkene being a crucial, isolable intermediate. wikipedia.org The reaction was first reported as the formation of dibromoolefins from aldehydes via phosphine-dibromomethylenes. wikipedia.org This two-step methodology first generates a dibromoalkene, which can then be converted to an alkyne. organic-chemistry.org
The classic and most common procedure for synthesizing this compound involves the reaction of benzaldehyde (B42025) with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). beilstein-journals.orgnih.gov This reaction is a specific application of the Wittig reaction. wikipedia.org The process begins with the formation of a phosphorus ylide, specifically (dibromomethylene)triphenylphosphorane, from the reaction of triphenylphosphine with carbon tetrabromide. beilstein-journals.orgalfa-chemistry.com This ylide then reacts with the aldehyde (benzaldehyde) in a manner analogous to the Wittig reaction. wikipedia.orgalfa-chemistry.com The addition of the ylide to the aldehyde carbonyl group forms a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. alfa-chemistry.com This intermediate subsequently fragments to yield the desired this compound and triphenylphosphine oxide as a byproduct. beilstein-journals.orgalfa-chemistry.com Using this method with benzaldehyde has been reported to produce this compound in high yield (84%). beilstein-journals.org
Step 1 (Ylide Formation): 2 PPh₃ + CBr₄ → Ph₃P=CBr₂ + Ph₃PBr₂
Step 2 (Wittig Reaction): PhCHO + Ph₃P=CBr₂ → Ph-CH=CBr₂ + Ph₃PO
To address challenges associated with the separation of the triphenylphosphine oxide byproduct in traditional batch chemistry, a monolithic form of triphenylphosphine has been successfully applied in flow chemistry systems for the Ramirez gem-dibromoolefination, a reaction closely related to the Corey-Fuchs reaction. beilstein-journals.org In this setup, a polymer-bound triphenylphosphine reagent is packed into a column. beilstein-journals.org A solution of the aldehyde and carbon tetrabromide is then passed through the monolith, which has been pre-functionalized to form the active ylide. beilstein-journals.org This technique allows for the synthesis of gem-dibromoolefins, including this compound, in high purity and yield, often requiring only the evaporation of the solvent for purification. beilstein-journals.org The solid-supported nature of the reagent means the triphenylphosphine oxide byproduct remains bound to the monolith, simplifying product isolation significantly. beilstein-journals.org
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | This compound | 99 |
| 4-Nitrobenzaldehyde | 1-(2,2-Dibromovinyl)-4-nitrobenzene | 99 |
| 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-dibromovinyl)benzene | 99 |
| Cinnamaldehyde | (1,1-Dibromo-3-phenylprop-2-en-1-yl)benzene | 99 |
Several modifications to the original Corey-Fuchs protocol have been developed to improve yields, simplify procedures, or adapt the reaction for large-scale synthesis. One common modification involves the addition of zinc dust, which can reduce the amount of triphenylphosphine required, facilitate easier separation, and lead to higher yields. wikipedia.orgjk-sci.com The zinc promotes the formation of the ylide intermediate. alfa-chemistry.com
For large-scale synthesis, handling the large quantities of triphenylphosphine and its oxide byproduct can be problematic. An improved method for synthesizing substituted aromatic alkynes, which proceeds via a this compound intermediate, utilizes trimethyl phosphite (B83602) (P(OCH₃)₃) instead of triphenylphosphine. researchgate.netacs.org This approach, using P(OCH₃)₃ and CBr₄ in toluene, has been successfully applied to prepare multigram batches of complex this compound derivatives under conditions suitable for scaling up. researchgate.netacs.org Another modification involves using a combination of carbon tetrabromide, triphenylphosphine, and zinc to prepare dibromovinyl derivatives of tropane, highlighting the reaction's applicability to complex molecular scaffolds. nih.gov
The direct synthesis of this compound via the bromination of styrene (B11656) is not a standard or viable pathway. The addition of molecular bromine (Br₂) to the double bond of styrene results in the formation of a vicinal dibromide, (1,2-dibromoethyl)benzene, where the bromine atoms are on adjacent carbon atoms. This is in contrast to the target compound, which is a geminal (or gem-) dibromide, with both bromine atoms attached to the same carbon.
The methoxy-bromination of styrene using reagents like phenyltrimethylammonium (B184261) tribromide (PTAB) and (diacetoxyiodo)benzene (B116549) (DIB) in methanol (B129727) also proceeds via a different mechanism. orientjchem.org This reaction follows Markovnikov's rule, yielding a product where the bromine attaches to the terminal carbon and the methoxy (B1213986) group attaches to the benzylic carbon. orientjchem.org These examples underscore why aldehyde-based homologation methods, such as the Corey-Fuchs reaction, are essential for the specific synthesis of geminal 1,1-dihaloalkenes like this compound.
The Corey-Fuchs reaction and its modifications are highly effective for preparing a wide range of substituted this compound derivatives. The reaction is generally tolerant of various functional groups on the aromatic ring of the starting benzaldehyde. Both electron-donating and electron-withdrawing substituents can be present, although the latter sometimes result in lower yields. acs.org
For example, 2-bromobenzaldehyde (B122850) is readily converted to 1-bromo-2-(2,2-dibromovinyl)benzene (B13214496) using carbon tetrabromide and triphenylphosphine. Similarly, aldehydes with electron-donating groups, such as 4-methoxybenzaldehyde (B44291) and 3,4-dimethoxybenzaldehyde, are effectively transformed into their corresponding this compound products. acs.orgolemiss.edu The reaction has also been used to prepare derivatives with electron-withdrawing groups like nitro and bromo substituents. beilstein-journals.orgacs.org These substituted dibromoalkenes are valuable precursors for further chemical transformations, including fluorination reactions and transition-metal-catalyzed couplings. acs.orgorganic-chemistry.orgacs.org
| Starting Aldehyde | Product | Source |
|---|---|---|
| 2-Bromobenzaldehyde | 1-Bromo-2-(2,2-dibromovinyl)benzene | |
| 4-Methoxybenzaldehyde | 1-(2,2-Dibromovinyl)-4-methoxybenzene | olemiss.edu |
| 3,4-Dimethoxybenzaldehyde | 4-(2,2-Dibromovinyl)-1,2-dimethoxybenzene | acs.org |
| 4-Nitrobenzaldehyde | 1-(2,2-Dibromovinyl)-4-nitrobenzene | beilstein-journals.org |
| Biphenyl-4-carboxaldehyde | 4-(2,2-Dibromovinyl)-1,1'-biphenyl | researchgate.net |
| 4-Bromobenzaldehyde | 1-Bromo-4-(2,2-dibromovinyl)benzene | acs.org |
Role of Monolithic Triphenylphosphine Reagents in Flow Chemistry
Bromination of Styrene Derivatives
Advanced Synthetic Approaches to Functionalized this compound Precursors
The introduction of functional groups onto the aromatic ring of this compound provides precursors for a wide array of subsequent chemical transformations. The methodologies outlined below highlight the synthesis of specific derivatives, which are pivotal starting materials for cascade reactions, cross-coupling processes, and the assembly of heterocyclic systems.
Synthesis of 1-(2,2-Dibromovinyl)-2-alkenylbenzene
The synthesis of 1-(2,2-dibromovinyl)-2-alkenylbenzene derivatives typically starts from the corresponding 2-alkenylbenzaldehydes. These substrates undergo a standard Corey-Fuchs reaction. The aldehyde is treated with a reagent system consisting of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This reaction efficiently converts the formyl group into a 2,2-dibromovinyl moiety, yielding the desired product. These precursors are particularly valuable for palladium-catalyzed cascade reactions that involve subsequent carbonylation and Heck-type cyclizations to form functionalized indene (B144670) scaffolds. acs.orgorganic-chemistry.org
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 2-Alkenylbenzaldehyde | CBr₄, PPh₃ | 1-(2,2-Dibromovinyl)-2-alkenylbenzene | Corey-Fuchs Reaction |
Synthesis of 2-(2,2-Dibromovinyl)phenol (B8367773) Derivatives
2-(2,2-Dibromovinyl)phenol derivatives are key intermediates, notably for the synthesis of benzofurans. Their preparation is achieved by the dibromoolefination of salicylaldehyde (B1680747) derivatives. In a typical procedure, the salicylaldehyde is reacted with carbon tetrabromide and triphenylphosphine in a suitable solvent like dichloromethane (B109758) at low temperatures. jst.go.jpmdpi.com This method provides direct access to the o-hydroxyphenyl substituted gem-dibromoalkene structure, which can then be used in copper- or palladium-catalyzed intramolecular cyclization reactions to form 2-bromobenzofurans. mdpi.com
| Starting Material | Reagents | Solvent | Product |
|---|---|---|---|
| Salicylaldehyde | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane (CH₂Cl₂) | 2-(2,2-Dibromovinyl)phenol |
Synthesis of 2-(2,2-Dibromovinyl)thiophenols
Analogous to their phenol (B47542) counterparts, 2-(2,2-dibromovinyl)thiophenols are precursors for sulfur-containing heterocycles like benzothiophenes. The synthesis follows the Corey-Fuchs protocol, starting from 2-mercaptobenzaldehyde (B1308449) (thiosalicylaldehyde) or its derivatives. The reaction with carbon tetrabromide and triphenylphosphine converts the aldehyde function to the 1,1-dibromoalkene. These thiophenol derivatives are substrates for one-pot tandem reactions, for example, with potassium ferrocyanide to produce 2-cyanobenzothiophenes. beilstein-journals.org
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 2-Mercaptobenzaldehyde | CBr₄, PPh₃ | 2-(2,2-Dibromovinyl)thiophenol | Corey-Fuchs Reaction |
Synthesis of (2,2-Dibromovinyl)naphthalene Derivatives
(2,2-Dibromovinyl)naphthalene derivatives, specifically 2-(2,2-dibromovinyl)naphthalene, are synthesized from the corresponding naphthaldehydes. The Corey-Fuchs reaction is employed, where 2-naphthaldehyde (B31174) is treated with carbon tetrabromide and triphenylphosphine. nih.govcore.ac.uk This two-step process first yields the 1,1-dibromoalkene. researchgate.net This naphthalene (B1677914) derivative serves as a key substrate in electrochemical studies, where it can be selectively reduced to either 2-ethynylnaphthalene (B39655) or 2-(bromoethynyl)naphthalene by controlling the reaction conditions. nih.govjocrehes.com
| Starting Material | Reagents | Key Intermediate | Reaction Type |
|---|---|---|---|
| 2-Naphthaldehyde | CBr₄, PPh₃ | 2-(2,2-Dibromovinyl)naphthalene | Corey-Fuchs Reaction |
Synthesis of 1-(2,2-Dibromovinyl)-2-nitrobenzene
A detailed and reliable procedure for the synthesis of 1-(2,2-dibromovinyl)-2-nitrobenzene has been established. The method involves the reaction of 2-nitrobenzaldehyde (B1664092) with tetrabromomethane and triphenylphosphine. The reaction is typically carried out in dichloromethane at 0 °C. After the reaction is complete, the crude product is purified, often by crystallization, to yield the pure 1-(2,2-dibromovinyl)-2-nitrobenzene as a crystalline solid. This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles.
| Starting Material | Reagents | Solvent | Temperature | Product |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde | Tetrabromomethane (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane (CH₂Cl₂) | 0 °C | 1-(2,2-Dibromovinyl)-2-nitrobenzene |
Synthesis of 4-(2,2-Dibromovinyl)benzene-1,3-diol and Related Resorcinol Derivatives
The synthesis of 4-(2,2-dibromovinyl)benzene-1,3-diol originates from 2,4-dihydroxybenzaldehyde. The conversion is accomplished using the Ramirez gem-dibromoolefination (a variant of the Corey-Fuchs reaction). This reaction provides a direct route to the resorcinol-substituted dibromoalkene. This specific precursor is instrumental in the total synthesis of various natural products, such as mulberrofuran B and L, where it participates in subsequent coupling reactions like the Suzuki coupling. The stability and reactivity of this diol can be tuned by maneuvering protecting groups, making it a versatile intermediate in the domino synthesis of benzofuran-based natural products.
| Starting Material | Reagents | Product | Reaction Name |
|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | CBr₄, PPh₃ | 4-(2,2-Dibromovinyl)benzene-1,3-diol | Ramirez gem-dibromoolefination |
Synthesis of 1-(2,2-Dibromovinyl)-2-butylselenanylbenzenes
The synthesis of 1-(2,2-dibromovinyl)-2-butylselenanylbenzenes serves as a crucial step in the preparation of various organoselenium compounds, particularly as precursors for 2-organylchalcogenylbenzo[b]selenophenes. Research has demonstrated a convenient pathway to these molecules, which are then utilized in electrophilic cyclization reactions. researchgate.net
A key synthetic strategy involves the reaction of ortho-lithiated this compound with a selenium electrophile. While specific details for the direct synthesis of 1-(2,2-dibromovinyl)-2-butylselenanylbenzene were not found in the provided search results, a plausible and documented approach for similar compounds involves the reaction of an appropriate organolithium species with dibutyl diselenide. The general transformation can be represented as follows:
Reaction Scheme:
The versatility of the resulting 1-(2,2-dibromovinyl)-2-butylselenanylbenzenes is highlighted by their subsequent reactions. For instance, they can be converted into 1-(2-organylchalcogenylethynyl)-2-butylselenanylbenzenes through reactions with thiols or diorganyl diselenides. researchgate.net These products are then valuable precursors for synthesizing 3-substituted benzo[b]selenophenes. researchgate.net
Table 1: Key Intermediates and Reagents in the Synthesis of 1-(2,2-Dibromovinyl)-2-butylselenanylbenzenes and Derivatives
| Compound/Reagent | Role in Synthesis |
| This compound | Starting material |
| n-Butyllithium (n-BuLi) | Lithiating agent |
| Dibutyl diselenide | Selenium source |
| 1-(2,2-Dibromovinyl)-2-butylselenanylbenzene | Target Product / Precursor |
| Thiols / Diorganyl diselenides | Reagents for further functionalization |
| Iodine (I₂), Bromine (Br₂), Phenylselenyl bromide (PhSeBr) | Electrophiles for cyclization |
Synthesis of (2,2-Dibromovinyl)ferrocene
(2,2-Dibromovinyl)ferrocene is a valuable building block in organometallic chemistry, often utilized for the assembly of heterodinuclear complexes. researchgate.net The most prominent method for its synthesis is the Corey-Fuchs reaction, which involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated in situ from triphenylphosphine and carbon tetrabromide. ajrconline.orgscispace.com
The synthesis starts from ferrocenecarboxaldehyde. The general reaction proceeds by treating ferrocenecarboxaldehyde with carbon tetrabromide and triphenylphosphine. The addition of zinc dust is often employed to reduce the amount of triphenylphosphine required, which simplifies purification and can improve yields. mangalkotegovtcollege.org
Reaction Scheme:
A detailed experimental procedure for the analogous synthesis of (2,2-dichlorovinyl)ferrocene provides a clear model for this reaction. In that case, triphenylphosphine, carbon tetrachloride, and zinc dust are reacted in dichloromethane, followed by the addition of ferrocenecarboxaldehyde, leading to a high yield of the desired product after purification by column chromatography. thieme-connect.de A similar procedure using carbon tetrabromide would be expected to yield (2,2-dibromovinyl)ferrocene.
Table 2: Reaction Parameters for the Synthesis of (2,2-Dihalovinyl)ferrocene Analogs via Corey-Fuchs Reaction
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| Ferrocenecarboxaldehyde | PPh₃, CCl₄, Zn dust | CH₂Cl₂ | 30 h | 91% | thieme-connect.de |
| 4,12-Diformyl[2.2]paracyclophane | PPh₃, CBr₄, Zn dust | CH₂Cl₂ | 30 h | N/A | ajrconline.org |
Considerations in Scalability and Efficiency of this compound Synthesis
Several strategies have been developed to address these challenges:
Use of Zinc Dust: The addition of zinc dust to the Corey-Fuchs reaction mixture can reduce the required amount of triphenylphosphine, making the process more atom-economical and simplifying the workup. mangalkotegovtcollege.org
Flow Chemistry: A significant advancement in improving the efficiency and scalability of gem-dibromoolefination reactions is the use of flow chemistry. By immobilizing triphenylphosphine on a monolithic support, aldehydes can be converted to the corresponding gem-dibromoolefins in high yields and purity, often requiring only solvent removal for purification. This approach avoids the issues associated with the separation of triphenylphosphine oxide and allows for continuous processing, which is highly advantageous for large-scale synthesis. researchgate.netnih.gov
Electrochemical Methods: Electrochemical modifications to the Corey-Fuchs reaction have been explored as a means to improve selectivity and reaction conditions. For example, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene has been shown to selectively yield either the terminal alkyne or the bromoalkyne depending on the electrolysis conditions, offering a high degree of control over the reaction outcome under mild conditions. lookchem.comrsc.org
Ligand and Condition Optimization: For palladium-catalyzed reactions involving gem-dibromoolefins, the choice of ligand is crucial for controlling selectivity and achieving high efficiency under mild conditions. For instance, in tandem Suzuki/Heck reactions, the use of specific phosphine (B1218219) ligands like trifurylphosphine has been shown to be optimal. Current time information in Bangalore, IN.
These advancements highlight the ongoing efforts to develop more sustainable, efficient, and scalable methods for the synthesis of this compound and its derivatives, which are important intermediates in organic synthesis.
Table 3: Comparison of Synthetic Methodologies for gem-Dibromoolefins
| Method | Advantages | Disadvantages | Scalability |
| Classical Corey-Fuchs | Well-established, versatile | Stoichiometric phosphine, byproduct removal | Moderate |
| Corey-Fuchs with Zinc | Reduced phosphine usage, easier purification | Still generates phosphine oxide | Good |
| Flow Chemistry (Immobilized PPh₃) | High purity, simplified workup, continuous process | Requires specialized equipment | Excellent |
| Electrochemical Modification | High selectivity, mild conditions | Requires electrochemical setup | Moderate to Good |
Reactivity and Mechanistic Studies of 2,2 Dibromovinyl Benzene
Mechanistic Investigations of Bromine Cleavage and Vinyl Anion Formation
The cleavage of the C-Br bonds in (2,2-dibromovinyl)benzene (B1360335) is a critical step that initiates its transformation into other functional groups. This process typically leads to the formation of a vinyl anion, a highly reactive intermediate that is central to the subsequent reaction pathways.
One of the most well-studied non-electrochemical methods for achieving this transformation is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. chemeurope.comwikipedia.orgechemi.comslideshare.net This reaction utilizes a strong base to convert 1,1-diaryl-2-haloalkenes into diarylacetylenes. In the case of this compound, the strong base, such as an alkoxide or an organolithium reagent like n-butyllithium (n-BuLi), abstracts the vinylic proton to form a vinyl anion. chemeurope.com This is followed by the α-elimination of a bromide ion, which generates a vinyl carbene intermediate. chemeurope.comresearchgate.net A subsequent 1,2-aryl migration then leads to the final alkyne product. chemeurope.com The FBW rearrangement is a cornerstone of the Corey-Fuchs reaction, where aldehydes are converted to terminal alkynes, with this compound derivatives serving as key intermediates. wikipedia.orgbeilstein-journals.org
The formation of the vinyl anion is a pivotal step. Studies have shown that the treatment of an o-bromo-(2,2-dibromovinyl)benzene derivative with n-BuLi in hexane (B92381) leads to the corresponding o-bromophenylacetylene in 86% yield via an FBW rearrangement. The mechanism involves the initial deprotonation to form the vinyl anion, which then undergoes rearrangement.
Electrochemical Reduction Mechanisms
Electrochemical methods offer a powerful and often milder alternative to chemical reagents for initiating the reactivity of this compound. By controlling the applied potential and the reaction medium, it is possible to selectively cleave the C-Br bonds and steer the reaction towards different products. The electrochemical reduction of organic halides generally proceeds via a two-electron cleavage of the carbon-halogen bond. researchgate.net
Formation of Vinyl Anions and Carbenes
The electrochemical reduction of this compound and its analogs proceeds through a bielectronic process that results in the cleavage of a C-Br bond and the formation of a vinyl anion. beilstein-journals.orgbeilstein-journals.org This electrochemically generated vinyl anion is a key reactive intermediate. beilstein-journals.org
A proposed mechanistic hypothesis for the electrochemical reduction of a similar compound, 2-(2,2-dibromovinyl)naphthalene, suggests that the initial two-electron reduction leads to the formation of a vinyl anion and a bromide ion. beilstein-journals.orgbeilstein-journals.org This vinyl anion can then follow two main pathways. It can be protonated by a suitable proton source in the medium to yield a vinyl bromide. beilstein-journals.org Alternatively, the vinyl anion can eliminate the second bromide ion to form a vinyl carbene. beilstein-journals.orgbeilstein-journals.org This carbene can then undergo a rearrangement to furnish the corresponding alkyne. beilstein-journals.orgbeilstein-journals.org
Selective Formation of Alkynes and Bromoalkynes
The electrochemical reduction of this compound derivatives can be finely tuned to selectively produce either terminal alkynes or bromoalkynes. This selectivity is highly dependent on the electrolysis conditions, particularly the supporting electrolyte and the applied potential. beilstein-journals.orgbeilstein-journals.org
In the case of 2-(2,2-dibromovinyl)naphthalene, electrolysis in a dimethylformamide (DMF) solution with a platinum cathode and tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄) as the supporting electrolyte at a potential of -2.00 V vs SCE yields the terminal alkyne, 2-ethynylnaphthalene (B39655), in 80% yield. beilstein-journals.orgbeilstein-journals.org Conversely, changing the supporting electrolyte to sodium perchlorate (B79767) (NaClO₄) and the potential to -2.20 V vs SCE leads to the selective formation of the bromoalkyne, 2-(bromoethynyl)naphthalene, in 89% yield. beilstein-journals.orgbeilstein-journals.org
This selectivity arises from the competing reaction pathways of the initially formed vinyl anion. The formation of the bromoalkyne occurs through the elimination of a bromide ion from the vinyl anion. The subsequent reduction of the bromoalkyne to the terminal alkyne can also occur, and it has been established that 2-(bromoethynyl)naphthalene can be cathodically reduced to 2-ethynylnaphthalene. beilstein-journals.orgbeilstein-journals.org By carefully choosing the electrolyte, the relative rates of these competing pathways can be controlled.
Table 1: Selective Electrochemical Synthesis of Alkynes and Bromoalkynes from 2-(2,2-Dibromovinyl)naphthalene
| Starting Material | Supporting Electrolyte | Potential (V vs SCE) | Product | Yield (%) | Citation |
| 2-(2,2-Dibromovinyl)naphthalene | Et₄NBF₄ | -2.00 | 2-Ethynylnaphthalene | 80 | beilstein-journals.org, beilstein-journals.org |
| 2-(2,2-Dibromovinyl)naphthalene | NaClO₄ | -2.20 | 2-(Bromoethynyl)naphthalene | 89 | beilstein-journals.org, beilstein-journals.org |
Role of Substituents on Aromatic Ring in Reactivity
The presence of substituents on the aromatic ring of this compound can significantly influence its reactivity and the yield of the resulting products. Both electron-donating and electron-withdrawing groups can affect the electron density of the benzene (B151609) ring and the stability of reaction intermediates, thereby altering the course and efficiency of the reaction. studymind.co.ukmsu.edu
Electron-donating groups, such as methoxy (B1213986) (-OCH₃), generally increase the electron density of the aromatic ring, which can affect the reactivity in several ways. studymind.co.uk In the context of electrochemical reduction, the presence of a methoxy group on the phenyl ring has been shown to be compatible with the formation of the corresponding terminal alkyne. For instance, the electrochemical reduction of 1-(2,2-dibromovinyl)-4-methoxybenzene yields 1-ethynyl-4-methoxybenzene in 62% yield. beilstein-journals.orgbeilstein-journals.org In other reactions, such as the copper-catalyzed synthesis of 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes, aryl 1,1-dibromoalkenes with electron-donating substituents gave higher yields than those with electron-withdrawing substituents. For example, 1-(2,2-dibromovinyl)-4-methoxybenzene afforded the product in 84% yield. acs.org However, in some cases, electron-donating groups can be detrimental. In the copper-catalyzed tandem etherification of 2-(2,2-dibromovinyl)phenol (B8367773) derivatives, the introduction of an electron-donating group like methoxy to the (2,2-dibromovinyl)phenol moiety resulted in reaction failure. sioc-journal.cn
Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the aromatic ring. studymind.co.uk This can enhance the reactivity towards nucleophilic attack. In the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O), electron-withdrawing substituents on the phenyl ring led to enhanced yields. organic-chemistry.org Conversely, in the copper-catalyzed synthesis of triazines mentioned earlier, 1-(2,2-dibromovinyl)-4-bromobenzene showed lower reactivity, providing a 54% yield. acs.org In the synthesis of benzofurans from substituted (2,2-dibromovinyl)benzenes and phenols, both electron-withdrawing (e.g., 4-chloro) and electron-neutral substituents on the this compound moiety were tolerated, affording the products in moderate to good yields. rsc.org
The position of the substituent also plays a role. Ortho substituents can introduce steric hindrance, which may impede the reaction. organic-chemistry.org
Table 2: Effect of Substituents on the Yield of Various Reactions of Substituted (2,2-Dibromovinyl)benzenes
| Substituted this compound | Reaction | Product | Yield (%) | Citation |
| 1-(2,2-Dibromovinyl)-4-methoxybenzene | Electrochemical Reduction | 1-Ethynyl-4-methoxybenzene | 62 | beilstein-journals.org, beilstein-journals.org |
| 1-(2,2-Dibromovinyl)-4-methoxybenzene | Copper-catalyzed triazine synthesis | 4-(4-Methoxyphenyl)-6-phenyl-1,3,5-triazin-2-amine | 84 | acs.org |
| 1-(2,2-Dibromovinyl)-4-bromobenzene | Copper-catalyzed triazine synthesis | 4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-amine | 54 | acs.org |
| 1-(2,2-Dibromovinyl)-4-chlorobenzene | Palladium-catalyzed benzofuran (B130515) synthesis | 2-(4-Chlorophenyl)-5-nitrobenzofuran | 78 | rsc.org |
| This compound | Palladium-catalyzed benzofuran synthesis | 2-Phenyl-5-nitrobenzofuran | 68 | rsc.org |
Cross Coupling Reactions Involving 2,2 Dibromovinyl Benzene
Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed reactions of (2,2-dibromovinyl)benzene (B1360335) are central to its synthetic utility. These transformations often involve the formation of new carbon-carbon and carbon-heteroatom bonds, proceeding through well-established catalytic cycles.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. fishersci.es It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. fishersci.es In the context of this compound, this reaction offers a pathway to introduce aryl and vinyl substituents.
The reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acids under palladium catalysis is a highly efficient method for generating functionalized 1-methylene-1H-indenes. researchgate.netacs.orgnih.gov This transformation proceeds in good yields and involves a tandem sequence of Suzuki-Miyaura coupling followed by a Heck reaction. researchgate.netacs.orgnih.gov The reaction is notable for its efficiency and selectivity under mild conditions. researchgate.net
A related protocol has been developed for the synthesis of diversely functionalized 2H-chromenes. acs.org This method utilizes a palladium-catalyzed cascade reaction of 3-(2-(2,2-dibromovinyl)phenoxy)acrylates or related enones with arylboronic acids. acs.org The process involves an intermolecular Suzuki coupling followed by an intramolecular Heck coupling, all occurring in a single pot with the same catalyst. acs.org
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound Derivatives with Arylboronic Acids
| Substrate | Arylboronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(2,2-dibromovinyl)-2-alkenylbenzene | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-benzyl-1-methylene-1H-indene | Good | researchgate.netacs.orgnih.gov |
| 3-(2-(2,2-dibromovinyl)phenoxy)acrylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | (E)-ethyl 2-(8-methoxy-2H-chromen-2-ylidene)acetate | 85% | acs.org |
| 3-(2-(2,2-dibromovinyl)phenoxy)enone | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | (E)-1-(2H-chromen-2-ylidene)-1-phenylethan-1-one | 82% | acs.org |
This table presents selected examples and is not exhaustive.
A significant application of this compound in palladium catalysis is its use in tandem reactions. Specifically, the combination of a Suzuki-Miyaura coupling with a subsequent Heck reaction in a single operation provides a powerful tool for molecular construction. researchgate.netacs.org This tandem process, initiated by the reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with an arylboronic acid, leads to the efficient synthesis of functionalized 1-methylene-1H-indenes in good yields. researchgate.netacs.orgnih.gov The reaction sequence involves the initial Suzuki coupling at one of the C-Br bonds, followed by an intramolecular Heck reaction to form the indene (B144670) ring system. researchgate.net
Similarly, a cascade approach involving Suzuki-Miyaura and Mizoroki-Heck couplings has been developed to access 2,2′-bifunctionalized biaryls, showcasing the versatility of these tandem reactions. rsc.org
Palladium-catalyzed carbonylative reactions introduce a carbonyl group into organic molecules using carbon monoxide. These reactions are highly valuable for synthesizing carboxylic acid derivatives, such as esters and amides.
A notable cascade process involving this compound derivatives is the palladium-catalyzed carbonylative reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with carbon monoxide in the presence of an alcohol or phenol (B47542). researchgate.netacs.orgacs.org This reaction affords 1-methylene-1H-indene-2-carboxylates in moderate to good yields. researchgate.netacs.orgacs.org The process is a cascade that includes carbonylation at one of the C-Br bonds, followed by an intramolecular Heck reaction. researchgate.netacs.orgacs.org This method is valued for its good functional group tolerance and high selectivity. researchgate.netacs.org
In the context of the aforementioned carbonylative cascade reaction, phenols and alcohols act as nucleophiles, trapping the acyl-palladium intermediate to form esters. researchgate.netacs.orgacs.org The reaction proceeds smoothly with a variety of alcohols, including 2-phenylethanol (B73330) and benzyl (B1604629) alcohol, to provide the corresponding esters in moderate yields. acs.org While the reaction also works with phenols, the yields are reported to be lower under the standard conditions. acs.org
Table 2: Palladium-Catalyzed Carbonylative Heck Reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with Alcohols and Phenols
| Alcohol/Phenol | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenol | Pd(OAc)₂, PPh₃, KHCO₃ | Phenyl 1-methylene-1H-indene-2-carboxylate | 65% | acs.org |
| 2-Phenylethanol | Pd(OAc)₂, PPh₃, KHCO₃ | Phenethyl 1-methylene-1H-indene-2-carboxylate | 46% | acs.org |
| Benzyl alcohol | Pd(OAc)₂, PPh₃, KHCO₃ | Benzyl 1-methylene-1H-indene-2-carboxylate | 50% | acs.org |
| 2,2,2-Trifluoroethanol | Pd(OAc)₂, PPh₃, KHCO₃ | 2,2,2-Trifluoroethyl 1-methylene-1H-indene-2-carboxylate | 40% | acs.org |
This table presents selected examples and is not exhaustive.
Cascade Carbonylation and Heck Reactions
Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone of carbon-carbon bond formation. In the context of this compound derivatives, this reaction often serves as a key step in tandem or domino processes for constructing complex molecular frameworks. beilstein-journals.orgmdpi.com For instance, researchers have developed a one-pot synthesis of 2-alkynylindoles by reacting o-bromo-(2,2-dibromovinyl)benzenes with arylamines and terminal alkynes. beilstein-journals.org This palladium-catalyzed tandem Sonogashira/double C-N coupling reaction proceeds efficiently when Pd(OAc)₂ is used as the catalyst in conjunction with a bulky bidentate phosphine (B1218219) ligand like Xantphos and cesium carbonate as the base. beilstein-journals.org
In a similar vein, the Sonogashira cross-coupling of methyl 2-(2',2'-dibromovinyl)benzoate with substituted terminal alkynes has been reported. mdpi.com This reaction can be part of a palladium/copper-catalyzed tandem sequence that includes lactonization, providing facile access to 3-alkynylisocoumarins. mdpi.comsioc-journal.cn The versatility of gem-dibromovinyl compounds in Sonogashira reactions is further highlighted by their use in the synthesis of diynes from 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzene. sioc-journal.cn
| Reaction Type | Catalyst/Reagents | Substrates | Product |
| Tandem Sonogashira/Double C-N Coupling | Pd(OAc)₂/Xantphos, Cs₂CO₃ | o-bromo-(2,2-dibromovinyl)benzenes, arylamines, terminal alkynes | 2-Alkynylindoles |
| Tandem Sonogashira/Lactonization | Palladium/Copper catalyst | Methyl 2-(2',2'-dibromovinyl)benzoate, terminal alkynes | 3-Alkynylisocoumarins |
Intramolecular Cross-Coupling for Heterocycle Formation
This compound derivatives bearing a suitably positioned nucleophile are excellent precursors for the synthesis of fused heterocyclic systems via intramolecular cross-coupling reactions. chim.itrsc.org Specifically, 2-(2,2-dibromovinyl)phenols and their corresponding thiophenols have been extensively studied for the formation of benzofurans and benzothiophenes, respectively. chim.it
A mild, ligand-free copper-catalyzed intramolecular cross-coupling procedure has been developed for this purpose. rsc.org This method allows for the synthesis of highly useful 2-bromobenzofurans and 2-bromobenzothiophenes from the corresponding gem-dibromoolefins. rsc.org The reaction typically employs copper(I) iodide (CuI) as the catalyst and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like tetrahydrofuran (B95107) (THF).
Palladium catalysis has also been employed for similar transformations. For example, a domino process involving an intramolecular S-vinylation followed by an intermolecular cross-coupling has been reported for the synthesis of 2-substituted benzothiophenes starting from 2-(2,2-dibromovinyl)thiophenol. chim.it This initial intramolecular cyclization forms the benzothiophene (B83047) core, which can then be further functionalized. chim.it
| Heterocycle | Starting Material | Catalyst/Reagents | Key Transformation |
| 2-Bromobenzofuran | 2-(2,2-Dibromovinyl)phenol (B8367773) | CuI, K₃PO₄ | Intramolecular C-O bond formation |
| 2-Bromobenzothiophene | 2-(2,2-Dibromovinyl)thiophenol | CuI, K₃PO₄ | Intramolecular C-S bond formation |
| 2-Substituted Benzothiophene | 2-(2,2-Dibromovinyl)thiophenol | Palladium catalyst | Intramolecular S-vinylation |
Copper-Catalyzed Transformations
Copper catalysis offers a cost-effective and efficient alternative for many transformations involving this compound and its derivatives. These reactions often proceed with high selectivity and functional group tolerance.
Tandem Etherification Reactions
A notable application of copper catalysis is the tandem etherification reaction of 2-(2,2-dibromovinyl)phenol derivatives with various phenols. sioc-journal.cn This one-pot reaction provides a direct route to 2-phenoxybenzofurans in good yields under ligand-free conditions. sioc-journal.cn The process involves an initial intramolecular cyclization to form a benzofuran (B130515) intermediate, followed by an intermolecular etherification.
Optimal conditions for this transformation have been identified through systematic screening of catalysts, bases, and solvents. sioc-journal.cn Copper(II) acetate (B1210297) (Cu(OAc)₂) was found to be the most effective catalyst, outperforming other copper salts like CuO and Cu₂O. Cesium carbonate (Cs₂CO₃) proved to be the superior base, while N,N-dimethylformamide (DMF) was the optimal solvent. sioc-journal.cn The reaction scope was explored, and it was found that phenols bearing electron-donating groups generally provide higher yields, whereas those with strong electron-withdrawing groups are less reactive. sioc-journal.cn For instance, the reaction of 5-chloro-2-(2,2-dibromovinyl)phenol with 4-tert-butylphenol (B1678320) resulted in a 94% yield of the corresponding 2-phenoxybenzofuran. sioc-journal.cn
| Parameter | Optimized Condition |
| Copper Catalyst | Copper(II) acetate |
| Base | Cesium carbonate |
| Solvent | N,N-dimethylformamide (DMF) |
Cyano Transfer Reactions
Copper-catalyzed cyanation reactions of this compound provide a pathway to valuable nitrile-containing compounds. These reactions can be tailored to achieve different outcomes, including the formation of α,β-unsaturated nitriles or benzofuran/benzothiophene derivatives.
An efficient one-pot Ullmann-type cyanation reaction has been developed for the synthesis of 2-cyanobenzofurans and 2-cyanobenzothiophenes from 2-(gem-dibromovinyl)phenols and thiophenols, respectively. researchgate.netresearchgate.net This method utilizes potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic and user-friendly cyanide source. researchgate.netresearchgate.net The reaction is typically catalyzed by a combination of a copper salt (e.g., CuI) and a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand) in a solvent like DMF. researchgate.netresearchgate.net This tandem process involves an initial copper-catalyzed intramolecular cyclization followed by a palladium-catalyzed cyanation. chim.it
Formation of α,β-Unsaturated Nitriles
This compound can be directly converted into α,β-unsaturated nitriles through a copper-catalyzed debrominative cyanation. rsc.org An efficient catalytic process has been developed using copper(I) oxide (Cu₂O) as the catalyst, L-proline as a ligand, and sodium cyanide (NaCN) as the cyanide source. rsc.orgrsc.org
The reaction of this compound under these optimized conditions—Cu₂O (10 mol%), L-proline (10 mol%), and NaCN in DMF at 110 °C—yielded cinnamonitrile (B126248) in 81% yield. rsc.orgrsc.org The reaction proceeds through a proposed mechanism involving the oxidative addition of the dibromoolefin to a Cu(I) species, followed by nucleophilic displacement with the cyanide ion. rsc.orgrsc.org Subsequent reductive elimination forms a bromo cyano olefin intermediate, which then undergoes another cycle of oxidative addition and protonation to yield the final α,β-unsaturated nitrile product. rsc.orgrsc.org A deuterium (B1214612) exchange study confirmed that one bromine atom is replaced by the cyanide group, while the other is replaced by a hydrogen (or deuterium) atom from the solvent or additives. rsc.orgrsc.org
| Starting Material | Catalyst/Reagents | Product | Yield |
| This compound | Cu₂O, L-proline, NaCN | Cinnamonitrile | 81% |
| 1-(2,2-Dibromovinyl)-4-nitrobenzene | Cu₂O, L-proline, NaCN, D₂O | α-Deuterated p-nitrocinnamonitrile | - |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel, being a more earth-abundant and economical alternative to palladium, has garnered significant attention as a catalyst in cross-coupling reactions. Its diverse reactivity and ability to participate in various catalytic cycles make it a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, nickel catalysis offers unique pathways for the synthesis of complex organic molecules. doi.org
One notable application involves the nickel(II)-catalyzed tandem C(sp²)–H activation and intramolecular annulation of arenes with this compound. researchgate.net This methodology provides an efficient route to synthesize 3-methyleneisoindolin-1-one (B1254794) derivatives. The reaction is typically carried out in the presence of a nickel(II) salt, such as NiCl₂·6H₂O or Ni(PPh₃)₂Cl₂, with the latter often showing superior catalytic activity. researchgate.net For instance, the reaction of N-(quinolin-8-yl)benzamide with this compound in the presence of Ni(PPh₃)₂Cl₂ (10 mol%) in xylene at 140°C for 12 hours afforded the desired (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one in 69% yield. researchgate.net
The proposed mechanism for this transformation involves the in situ formation of a bromoalkyne from this compound, facilitated by a base, followed by alkynylation via the nickel catalyst. researchgate.net
Another significant area of research is the nickel-catalyzed cross-coupling of gem-dibromoalkenes with organophosphorus compounds. Liu et al. demonstrated the reaction of 1,1-dibromo-1-alkenes with diphenylphosphine (B32561) oxide using a NiBr₂(bpy) catalyst and magnesium. mdpi.com This reaction proceeds through a "Hirao type" reduction to form an alkenyl bromide intermediate, which then couples with the diphenylphosphine oxide in the presence of Ni(0), generated in situ from the reduction of NiBr₂ by magnesium. mdpi.com
Furthermore, nickel catalysis has been explored in Kumada-type cross-coupling reactions. These reactions involve the coupling of Grignard reagents with organic halides. acs.org While specific examples detailing the Kumada coupling of this compound are not extensively documented in the provided results, the general utility of nickel catalysts in coupling reactions of gem-dihaloalkenes suggests its potential applicability. acs.org
The versatility of nickel catalysis is further highlighted in its application for Suzuki-Miyaura type cross-coupling reactions, although the provided search results focus more on the difluoro-analogue of the target molecule. rsc.org These reactions typically involve the coupling of organoboron compounds with organic halides. acs.orgnih.govorganic-chemistry.org
The following table summarizes the key findings from a study on the nickel-catalyzed synthesis of 3-methyleneisoindolin-1-ones from N-(quinolin-8-yl)benzamide and this compound, highlighting the optimization of the nickel catalyst. researchgate.net
Table 1: Optimization of Nickel Catalyst for the Synthesis of (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one researchgate.net
| Entry | Nickel Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NiCl₂·6H₂O | Xylene | 140 | 12 | 54 |
| 2 | Ni(OAc)₂·4H₂O | Xylene | 140 | 12 | 45 |
| 3 | Ni(acac)₂ | Xylene | 140 | 12 | 62 |
| 4 | Ni(PPh₃)₂Cl₂ | Xylene | 140 | 12 | 69 |
Applications of 2,2 Dibromovinyl Benzene in Organic Synthesis and Materials Science
Building Block for Alkyne Synthesis
(2,2-Dibromovinyl)benzene (B1360335) is a key intermediate in the synthesis of terminal alkynes, which are themselves important building blocks in organic chemistry. beilstein-journals.org The geminal dibromoalkene functionality allows for facile conversion into a carbon-carbon triple bond through various methodologies.
The Corey-Fuchs reaction is a classical and widely used two-step method for the one-carbon homologation of aldehydes to terminal alkynes. beilstein-journals.orgalfa-chemistry.com In the first step, an aldehyde reacts with a reagent generated from triphenylphosphine (B44618) and carbon tetrabromide to yield the corresponding 1,1-dibromoalkene. beilstein-journals.orgsioc-journal.cn For instance, benzaldehyde (B42025) can be converted to this compound. rsc.org
The second step involves the treatment of the resulting gem-dibromoalkene with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. beilstein-journals.orgalfa-chemistry.com This treatment leads to a metal-halogen exchange followed by elimination of a bromide ion to furnish the terminal alkyne. alfa-chemistry.com While effective, this method often requires an excess of a strong base and cryogenic conditions. beilstein-journals.org Modified procedures have been developed to mitigate some of these challenges, such as using cesium carbonate in DMSO at elevated temperatures or DBU in acetonitrile (B52724) at room temperature. beilstein-journals.org
Table 1: Comparison of Reagents for the Second Step of the Corey-Fuchs Reaction
| Reagent/Conditions | Temperature | Solvent | Key Features |
| n-BuLi | -78 °C | THF | Traditional method, high yields |
| Cs₂CO₃ | 115 °C | DMSO | Avoids cryogenic temperatures |
| DBU (4 equiv) | Room Temp | MeCN | DBU acts as both base and organocatalyst |
Electrochemical methods offer an alternative, often milder, approach to the conversion of this compound derivatives to alkynes, avoiding the need for strong, stoichiometric bases. beilstein-journals.orgbeilstein-journals.org The electrochemical reduction of compounds like 2-(2,2-dibromovinyl)naphthalene at a platinum cathode in a dimethylformamide (DMF) solution can selectively produce either the terminal alkyne or the corresponding bromoalkyne, depending on the reaction conditions. beilstein-journals.org
Specifically, the choice of supporting electrolyte and the applied potential are crucial for directing the reaction pathway. beilstein-journals.org For example, using tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄) as the supporting electrolyte favors the formation of the terminal alkyne, while using sodium perchlorate (B79767) (NaClO₄) can lead to the bromoalkyne. beilstein-journals.orguniroma1.it This method has been successfully applied to synthesize 1-ethynyl-4-methoxybenzene from 1-(2,2-dibromovinyl)-4-methoxybenzene with high selectivity. beilstein-journals.org The mechanism involves a bielectronic cathodic reduction of the dibromoalkene, leading to the cleavage of a carbon-bromine bond and the formation of a vinyl anion intermediate. beilstein-journals.org
Table 2: Electrochemical Synthesis of Alkynes from this compound Derivatives
| Starting Material | Product | Supporting Electrolyte | Yield | Reference |
| 2-(2,2-Dibromovinyl)naphthalene | 2-Ethynylnaphthalene (B39655) | Et₄NBF₄ | High | beilstein-journals.org |
| 2-(2,2-Dibromovinyl)naphthalene | 2-(Bromoethynyl)naphthalene | NaClO₄ | High | beilstein-journals.org |
| 1-(2,2-Dibromovinyl)-4-methoxybenzene | 1-Ethynyl-4-methoxybenzene | Et₄NBF₄ | 62% | beilstein-journals.org |
| 9-Ethyl-3-(2,2-dibromovinyl)-9H-carbazole | 9-Ethyl-3-ethynyl-9H-carbazole | Et₄NBF₄ | 77% | beilstein-journals.org |
Homologation of Aldehydes to Terminal Alkynes (Corey-Fuchs)
Precursor to Fluorinated Vinyl Compounds
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of fluorinated vinyl compounds, which are important building blocks for more complex fluorinated molecules. acs.orgorganic-chemistry.org
A significant challenge in the synthesis of fluorinated vinyl compounds is achieving high regioselectivity. Research has shown that the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives can be accomplished with high regioselectivity to produce (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds. acs.orgorganic-chemistry.orgacs.org This transformation can be achieved using wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) in toluene. organic-chemistry.orgacs.org This method is notable as it avoids the use of transition metals. acs.org
The reaction conditions, particularly temperature and the electronic nature of substituents on the phenyl ring, play a crucial role in the outcome. organic-chemistry.org Toluene has been identified as the optimal solvent, with a reaction temperature of 100°C providing the best results. organic-chemistry.org Electron-withdrawing groups on the phenyl ring tend to enhance the reaction yield, while electron-donating groups may require higher temperatures. organic-chemistry.org The mechanism is thought to involve a debromination step to form a (bromoethynyl)benzene (B1266612) intermediate, which then reacts with a fluoride anion. acs.org
Table 3: Regioselective Fluorination of this compound Derivatives
| Substrate | Product | Reagent | Yield | Selectivity | Reference |
| 1-(2,2-Dibromovinyl)benzene derivatives | (Z)-1-(2-Bromo-1-fluorovinyl)benzene derivatives | TBAF·3H₂O | Up to 81% | High | acs.orgorganic-chemistry.orgacs.org |
Synthesis of Heterocyclic Compounds
This compound and its derivatives are important precursors for the synthesis of various heterocyclic compounds, particularly those containing fused ring systems. The gem-dibromoalkene moiety provides a reactive handle for intramolecular cyclization reactions.
(2,2-Dibromovinyl)phenols and their sulfur analogs are key starting materials for the synthesis of benzofurans and benzothiophenes, respectively. researchgate.netmdpi.com These heterocyclic motifs are present in many natural products and pharmaceutically active compounds. researchgate.netnih.gov
A common strategy involves a copper-catalyzed intramolecular cyclization of 2-(2,2-dibromovinyl)phenols to generate 2-bromobenzofurans. researchgate.netmdpi.com This approach has been utilized in the synthesis of various natural products. researchgate.net Similarly, palladium-catalyzed domino reactions involving cyclization and coupling have been employed for the synthesis of benzofuran-based natural products. researchgate.netnih.gov For example, a palladium-catalyzed process can be used to synthesize functionalized benzofurans directly from gem-dibromoalkenes and phenols in a one-pot, two-step sequence. rsc.org
The synthesis of 2,3-disubstituted benzothiophenes can be achieved through the palladium-catalyzed annulation of aryl sulfides with alkynes. acs.org Furthermore, a mild approach to 2-bromobenzothiophenes involves the copper-catalyzed intramolecular cross-coupling of gem-dibromoolefins derived from aryl thiols. rsc.org
Table 4: Synthesis of Heterocycles from this compound Derivatives
| Starting Material | Product | Catalyst | Key Features | Reference |
| 2-(2,2-Dibromovinyl)phenol (B8367773) | 2-Bromobenzofuran | Copper | Intramolecular cyclization | researchgate.netmdpi.com |
| 2-(2,2-Dibromovinyl)phenol & Polyfluoroarene | 2-(Polyfluoroaryl)benzofuran | Copper | Tandem C-O bond formation and C-H activation | nih.gov |
| gem-Dibromoalkenes & Phenols | Functionalized Benzofurans | Palladium | One-pot, two-step synthesis | rsc.org |
| (1-tert-butylsulfanyl)-2-(2,2-dibromovinyl)benzene | 2-Bromobenzothiophene | Copper | Intramolecular cross-coupling | rsc.org |
Indenes and Related Polycycles
This compound derivatives serve as versatile building blocks in the synthesis of complex carbocyclic systems, most notably indenes and related polycyclic structures. A highly efficient method for constructing functionalized 1-methylene-1H-indenes involves a palladium-catalyzed tandem reaction. acs.orgnih.gov This process utilizes substrates like 1-(2,2-dibromovinyl)-2-alkenylbenzene, which reacts with arylboronic acids to yield the desired indene (B144670) products in good yields. acs.orgnih.gov The reaction sequence is believed to proceed through a tandem Suzuki-Miyaura coupling followed by an intramolecular Heck reaction. acs.orgnih.gov
Similarly, a novel and efficient route to 1-methyleneindenes has been developed using 1-(2,2-dibromovinyl)-2-alkynylbenzene and arylboronic acids as starting materials. rsc.orgnih.gov This palladium-catalyzed tandem reaction proceeds under mild conditions with high efficiency and excellent selectivity. rsc.orgnih.gov The transformation is significant for its ability to create complex indene frameworks in a single step. rsc.orgnih.gov Other related research has explored palladium-catalyzed carbonylative reactions of 1-(2,2-dibromovinyl)-2-alkenylbenzene with carbon monoxide and phenols or alcohols to generate 1-methylene-1H-indene-2-carboxylates. researchgate.netacs.org This cascade process involves carbonylation and a Heck reaction, demonstrating good functional group tolerance. researchgate.net
The synthesis of bis-benzofulvenes has also been achieved through methods including a Pd-catalyzed intramolecular Heck coupling, starting from derivatives of this compound. researchgate.net Furthermore, palladium-catalyzed bicyclization of 1-(2,2-dibromovinyl)-2-alkenylbenzene with allenyl malonates affords complex bicyclic compounds, forming three C-C bonds and two rings in a single operation. researchgate.netresearchgate.net
Table 1: Synthesis of 1-Methylene-1H-indenes via Palladium-Catalyzed Tandem Reactions
| Starting Material | Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(2,2-dibromovinyl)-2-alkenylbenzene | Arylboronic acid | Pd(OAc)₂ / PPh₃ | Functionalized 1-methylene-1H-indenes | Good | acs.orgnih.gov |
| 1-(2,2-dibromovinyl)-2-alkynylbenzene | Arylboronic acid | Palladium catalyst | 1-Methyleneindenes | High | rsc.orgnih.gov |
| 1-(2,2-dibromovinyl)-2-alkenylbenzene | Carbon monoxide, Phenol (B47542)/Alcohol | Palladium catalyst | 1-Methylene-1H-indene-2-carboxylates | Moderate to good | researchgate.netacs.org |
Indoles and Indole (B1671886) Derivatives
Derivatives of this compound are key precursors in the synthesis of indoles and their derivatives through various catalytic pathways. A common strategy involves the use of 2-(2,2-dibromovinyl)aniline, which can be prepared from the reduction of 1-(2,2-dibromovinyl)-2-nitrobenzene. orgsyn.org This aniline (B41778) derivative is a versatile substrate for tandem cross-coupling reactions to produce a range of indole structures. orgsyn.org
One notable application is the palladium-catalyzed domino reaction for synthesizing 2-aroylindoles and 2-heteroaroylindoles. beilstein-journals.org This one-pot process starts with 2-(gem-dibromovinyl)aniline and involves an initial C,N-coupling, followed by carbon monoxide insertion and a Suzuki–Miyaura coupling reaction with an aryl- or heteroarylboronic ester. beilstein-journals.org Various substituted indoles, including 2-substituted and 1,2-disubstituted indoles, have been synthesized using transition-metal-catalyzed coupling reactions of gem-dibromovinyl derivatives. doi.org
The synthesis of 2-phosphorus-substituted indoles has also been reported through methods involving intermediates derived from this compound precursors. acs.org For instance, the synthesis of a duocarmycin SA phosphonate (B1237965) analogue utilized a multi-step process where the indole ring was formed via ring expansion, a strategy that can be accessed from precursors related to (2,2-dibromovinyl)aniline. acs.org
Thienopentalenes
This compound analogues containing a thiophene (B33073) ring are crucial for the synthesis of unsymmetrical thienopentalenes. These compounds are of interest for their optoelectronic properties. The synthesis is typically achieved through a carbopalladation cascade reaction involving gem-dibromoolefins and alkynes. nih.govresearchgate.net
For example, 2-(2,2-Dibromovinyl)-3-(phenylethynyl)thiophene and 3-(2,2-Dibromovinyl)-4-(phenylethynyl)thiophene are key intermediates that undergo intramolecular cyclization to form the pentalene (B1231599) core fused with the thiophene ring. nih.govresearchgate.net The fusion of thiophene to the pentalene can be achieved in different geometries, influencing the antiaromaticity of the resulting molecule. researchgate.net This synthetic strategy allows for the construction of monoareno pentalenes, and variations of the cyclization, such as gold-catalyzed reactions of diynes, can produce diareno pentalene derivatives. nih.govresearchgate.net
Table 2: Synthesis of Thienopentalene Precursors
| Precursor Name | Synthesis Method | Yield | Reference |
|---|---|---|---|
| 2-(2,2-Dibromovinyl)-3-(phenylethynyl)benzo[b]thiophene | From 2-ethynyl-3-(phenylethynyl)benzo[b]thiophene via Corey-Fuchs reaction | 78% | nih.gov |
| 2-(2,2-Dibromovinyl)-3-(phenylethynyl)thiophene | From 2-ethynyl-3-formylthiophene via Corey-Fuchs reaction and Sonogashira coupling | 90% | nih.govresearchgate.net |
| 3-(2,2-Dibromovinyl)-4-(phenylethynyl)thiophene | From 3-bromo-4-formylthiophene via Corey-Fuchs reaction and Sonogashira coupling | 92% | nih.gov |
Applications in Natural Product Synthesis
This compound and its derivatives are valuable reagents in the total synthesis of several complex natural products. Their utility lies in their ability to participate in domino or cascade reactions that efficiently construct the core skeletons of these molecules.
Synthesis of Cicerfuran, Moracins, and Chromene-Fused Benzofuran-based Products
The synthesis of various benzofuran-based natural products has been accomplished using a domino strategy centered around derivatives of this compound. A key intermediate, 6-(2,2-dibromovinyl)-2,2-dimethylchroman-7-ol, has been employed in the synthesis of Moracin M, Cicerfuran, Moracin D, and Moracin E. smolecule.com Cicerfuran is an antifungal phytoalexin, and its synthesis highlights the efficiency of using these building blocks. nih.gov
Reagent in Tandem and Cascade Reactions
The gem-dibromovinyl group is a highly reactive functional group that facilitates a wide array of tandem and cascade reactions, making this compound a powerful reagent in organic synthesis. These sequential reactions allow for the construction of complex molecular architectures in a single pot, increasing efficiency and atom economy. Palladium catalysis is central to many of these transformations. acs.orgnih.govrsc.org
Intermolecular Carbopalladation/Cyclization/Internal Heck Reaction
A notable example of a cascade reaction involving this compound derivatives is the palladium-catalyzed bicyclization with allenyl malonates. researchgate.netresearchgate.net This process, starting from 1-(2,2-dibromovinyl)-2-alkenylbenzene, proceeds through a sequence of intermolecular carbopalladation of the allene, followed by a cyclization and an internal Heck reaction. researchgate.netresearchgate.net This powerful one-step protocol results in the formation of three new carbon-carbon bonds and two new rings, yielding complex bicyclic structures efficiently. researchgate.netresearchgate.net This type of cascade highlights the synthetic potential of the (2,2-dibromovinyl)phenyl moiety to rapidly build molecular complexity from relatively simple starting materials. researchgate.netresearchgate.net
Development of Advanced Organic Building Blocks
This compound and its derivatives, often referred to as gem-dibromoolefins, are highly versatile and valuable synthons in organic synthesis. rsc.orgsioc-journal.cn Their utility stems from the two halogen atoms attached to the same vinyl carbon, which makes them more reactive in oxidative addition reactions with metal complexes compared to their monohalo-olefin counterparts. sioc-journal.cn This enhanced reactivity allows for a wide range of transition-metal-catalyzed transformations, making them attractive starting materials for the construction of more complex molecular architectures, including carbocyclic compounds, heterocycles, and functionalized alkynes. sioc-journal.cn Researchers have leveraged the unique reactivity of the gem-dibromovinyl group to develop efficient synthetic routes to a variety of advanced organic building blocks.
Synthesis of Fused Carbocyclic and Heterocyclic Scaffolds
The gem-dibromoolefin moiety within this compound is an excellent precursor for intramolecular cross-coupling reactions to form fused ring systems. These reactions often proceed through cascade or tandem processes, enabling the efficient construction of complex molecules from relatively simple starting materials.
One notable application is the synthesis of indene derivatives. A highly modular palladium-catalyzed tandem intermolecular Suzuki/intramolecular Heck reaction using gem-dibromoolefins provides access to the methylenindene scaffold under mild conditions. organic-chemistry.org Similarly, a palladium-catalyzed carbonylative cascade reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with carbon monoxide and an alcohol or phenol affords 1-methylene-1H-indene-2-carboxylates in moderate to good yields. acs.orgacs.org This process involves a carbonylation step followed by a Heck reaction, demonstrating good functional group tolerance. acs.org
| Substrate (1a) | Nucleophile (Alcohol/Phenol) | Product | Yield (%) |
| 1-(2,2-dibromovinyl)-2-vinylbenzene | Methanol (B129727) | Methyl 1-methylene-1H-indene-2-carboxylate | 78 |
| 1-(2,2-dibromovinyl)-2-vinylbenzene | 2-Phenylethanol (B73330) | 2-Phenylethyl 1-methylene-1H-indene-2-carboxylate | 46 |
| 1-(2,2-dibromovinyl)-2-vinylbenzene | Benzyl (B1604629) alcohol | Benzyl 1-methylene-1H-indene-2-carboxylate | 50 |
| 1-(2,2-dibromovinyl)-2-vinylbenzene | 3-Methylphenol | m-tolyl 1-methylene-1H-indene-2-carboxylate | 67 |
| 1-(2,2-dibromovinyl)-2-vinylbenzene | 4-Methoxyphenol | 4-methoxyphenyl 1-methylene-1H-indene-2-carboxylate | 75 |
Data sourced from research on palladium-catalyzed carbonylative cascade reactions. acs.org
Beyond indenes, this compound derivatives are instrumental in synthesizing benzofuran (B130515) motifs. A tandem strategy under palladium-catalyzed conditions allows for the direct construction of 2-aryl and 2-styryl benzofurans from gem-dibromoalkenes and phenols. rsc.org This one-pot, two-step process is synthetically viable and offers a broad scope by using various functionalized dibromides and phenols. rsc.orgsioc-journal.cn The reaction demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the phenol, providing the corresponding benzofurans in good to high yields. sioc-journal.cn For instance, reactions with 4-chloro and 4-methoxy substituted (2,2-dibromovinyl)benzenes yield benzofurans in the 47–78% range. rsc.org
| This compound Derivative | Phenol Derivative | Product | Overall Yield (%) |
| This compound | Phenol | 2-Phenylbenzofuran | 86 |
| 1-(2,2-Dibromovinyl)-4-methoxybenzene | Phenol | 2-(4-Methoxyphenyl)benzofuran | 78 |
| 1-(2,2-Dibromovinyl)-4-chlorobenzene | Phenol | 2-(4-Chlorophenyl)benzofuran | 75 |
| This compound | 4-Methoxyphenol | 5-Methoxy-2-phenylbenzofuran | 81 |
| This compound | Methyl 4-hydroxybenzoate | Methyl 2-phenylbenzofuran-6-carboxylate | 77 |
| 1-(2,2-Dibromovinyl)-4-chlorobenzene | 2-Chlorophenol | 7-Chloro-2-(4-chlorophenyl)benzofuran | 55 |
Data adapted from studies on the tandem synthesis of benzofurans. rsc.org
Furthermore, copper-catalyzed intramolecular cross-coupling of gem-dibromoolefins provides a mild, ligand-free method to prepare halogenated benzofurans and benzothiophenes, which are highly useful building blocks. rsc.org
Synthesis of Functionalized Acyclic Building Blocks
The reactivity of this compound also extends to the synthesis of functionalized acyclic structures, which are themselves important building blocks for more complex molecules.
An efficient copper-catalyzed process has been developed for the synthesis of α,β-unsaturated nitriles from gem-dibromoolefins. rsc.org Using copper(I) oxide as a catalyst, L-proline as a ligand, and sodium cyanide as the cyanide source, this method converts this compound and its derivatives into the corresponding cinnamonitriles in good to excellent yields. rsc.org The reaction has a broad scope and utilizes inexpensive, commercially available reagents. rsc.org
| Substrate (gem-dibromoolefin) | Product (α,β-unsaturated nitrile) | Yield (%) | E/Z Ratio |
| This compound | Cinnamonitrile (B126248) | 85 | >99/1 |
| 1-(2,2-Dibromovinyl)-4-methylbenzene | 4-Methylcinnamonitrile | 89 | >99/1 |
| 1-(2,2-Dibromovinyl)-4-methoxybenzene | 4-Methoxycinnamonitrile | 88 | >99/1 |
| 1-(2,2-Dibromovinyl)-4-chlorobenzene | 4-Chlorocinnamonitrile | 82 | >99/1 |
| 1-(2,2-Dibromovinyl)-4-nitrobenzene | 4-Nitrocinnamonitrile | 74 | >99/1 |
Data from a study on the Cu₂O-catalyzed synthesis of α,β-unsaturated nitriles. rsc.org
Another key transformation is the selective fluorination of this compound derivatives. A transition-metal-free method using wet tetra-n-butylammonium fluoride (TBAF·3H₂O) as both a base and a fluorine source yields (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds. organic-chemistry.org This reaction proceeds with high regioselectivity and good yields, offering a practical route to incorporate fluorine into vinyl systems, which are important in pharmaceutical and materials chemistry. organic-chemistry.orgacs.org The reaction is sensitive to electronic effects; electron-withdrawing groups on the phenyl ring enhance yields, while electron-donating groups necessitate higher temperatures. organic-chemistry.org
| Substrate (1-(2,2-dibromovinyl)benzene derivative) | Product ((Z)-1-(2-bromo-1-fluorovinyl)benzene derivative) | Yield (%) |
| 1-(2,2-Dibromovinyl)-4-fluorobenzene | (Z)-1-(2-Bromo-1-fluorovinyl)-4-fluorobenzene | 81 |
| 1-(2,2-Dibromovinyl)-4-chlorobenzene | (Z)-1-(2-Bromo-1-fluorovinyl)-4-chlorobenzene | 78 |
| 1-(2,2-Dibromovinyl)-4-bromobenzene | (Z)-1-(2-Bromo-1-fluorovinyl)-4-bromobenzene | 75 |
| 1-(2,2-Dibromovinyl)-4-(trifluoromethyl)benzene | (Z)-1-(2-Bromo-1-fluorovinyl)-4-(trifluoromethyl)benzene | 72 |
| This compound | (Z)-1-(2-Bromo-1-fluorovinyl)benzene | 65 |
| 1-(2,2-Dibromovinyl)-4-methylbenzene | (Z)-1-(2-Bromo-1-fluorovinyl)-4-methylbenzene | 51 |
Data from a study on the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives. organic-chemistry.org
These examples highlight how this compound serves as a foundational component for creating a diverse array of advanced organic building blocks, enabling the synthesis of complex carbocyclic, heterocyclic, and functionalized acyclic molecules. sioc-journal.cn
Future Directions and Emerging Research Areas
Novel Catalytic Systems for (2,2-Dibromovinyl)benzene (B1360335) Transformations
The transformation of this compound and other gem-dihaloolefins is a fertile ground for the development of novel catalytic systems. These systems are crucial for enhancing reaction efficiency, selectivity, and scope.
Palladium catalysts have been instrumental in domino reactions involving C-H bond activation, enabling the synthesis of substituted carbocycles and heterocycles. utoronto.ca For instance, palladium-catalyzed tandem cross-coupling reactions of gem-dihaloolefins provide a modular and efficient route to highly functionalized indoles. utoronto.ca The challenge often lies in preventing the catalyst from deactivating through interaction with the product, necessitating the design of catalysts that can reversibly interact with the product to ensure turnover. utoronto.ca Copper catalysts have also shown promise, particularly in the synthesis of 1,3-diynes from gem-dibromo-1-alkenes. sioc-journal.cn
Recent research has also focused on nickel and cobalt catalysts for the hydrodehalogenation of gem-dihaloalkenes, offering a method to produce terminal monohaloalkenes stereoselectively. chinesechemsoc.orgchinesechemsoc.org These base-metal catalysts present a more sustainable and cost-effective alternative to precious metal catalysts like palladium. chinesechemsoc.org Furthermore, electrochemical methods catalyzed by cobalt have been developed for the reductive hydrodefluorination and deuterodehalogenation of gem-dihaloalkenes, showcasing the potential of electrochemistry in these transformations. chinesechemsoc.orgchinesechemsoc.org
A significant advancement is the development of a nickel(II)/silver(I)-catalyzed tandem C(sp²)–H activation and intramolecular annulation of arenes with dibromoalkenes. researchgate.net This method provides an efficient pathway to the 3-methyleneisoindolin-1-one (B1254794) scaffold. researchgate.net The reaction of N-(quinolin-8-yl)benzamide with this compound in the presence of a nickel catalyst leads to the formation of (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one. researchgate.net
| Catalyst System | Transformation | Product | Reference |
| Palladium(II) complexes | Direct C–H bond alkynylations | Heteroaryl alkynes | acs.org |
| Copper(I) iodide | Tandem cross-couplings | Alkynyl indoles and benzofurans | utoronto.ca |
| Nickel/Zinc | Cross-coupling with P(O)H compounds | E-1-alkenylphosphonates/phosphine (B1218219) oxides | sioc-journal.cn |
| Cobalt (electrochemical) | Reductive hydrodehalogenation | (E)-terminal monochloroalkenes | chinesechemsoc.orgchinesechemsoc.org |
| Nickel(II)/Silver(I) | C(sp²)–H activation/annulation | 3-Methyleneisoindolin-1-ones | researchgate.net |
Stereoselective Synthesis with this compound
Stereoselectivity is a critical aspect of modern organic synthesis, and this compound has emerged as a valuable substrate in developing stereoselective reactions.
A notable application is the stereoselective reduction of gem-dibromides to monobromides. A combination of dimethyl phosphite (B83602) and potassium carbonate has been shown to be effective for the highly stereoselective reduction of gem-dibromocyclopropanes and β-monobromoalkenes. researchgate.netingentaconnect.com Tellurium-promoted hydrodebromination of 1,1-dibromoalkenes also offers a method for the synthesis of (E)-bromoalkenes with high stereoselectivity. researchgate.net
The stereodivergent hydrodefluorination of gem-difluoroalkenes to either (Z)- or (E)-monofluoroalkenes has been achieved using different reaction conditions, highlighting the fine control that can be exerted over the stereochemical outcome. chinesechemsoc.org Mechanistic studies and DFT calculations have been employed to understand the origins of this stereoselectivity. chinesechemsoc.org
Furthermore, this compound derivatives have been utilized in stereoselective Diels-Alder reactions. nih.govnih.gov The reaction of gem-diborylalkenes, which can be accessed from gem-dibromoalkenes, with various dienes provides a general and efficient method for the stereoselective synthesis of 1,1-bisborylcyclohexenes. nih.govnih.gov This methodology has also been extended to the synthesis of gem-diboron-based polymers through ring-opening metathesis polymerization (ROMP) of gem-diborylnorbornene building blocks. nih.govnih.gov
A transition-metal-free method for the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) has been developed to produce (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity. organic-chemistry.orgacs.org
| Reaction Type | Reagents | Product Stereochemistry | Reference |
| Reduction | Dimethyl phosphite, K₂CO₃ | Highly stereoselective | researchgate.netingentaconnect.com |
| Hydrodebromination | Elemental tellurium, NaBH₄ | (E)-bromoalkenes | researchgate.net |
| Hydrodefluorination | Cobalt or Nickel catalysts | Stereodivergent ((Z) or (E)) | chinesechemsoc.org |
| Diels-Alder | gem-Diborylalkenes | Stereoselective | nih.govnih.gov |
| Fluorination | TBAF·3H₂O | (Z)-1-(2-bromo-1-fluorovinyl)benzenes | organic-chemistry.orgacs.org |
Green Chemistry Approaches in this compound Chemistry
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to reactions involving this compound. slideshare.net
One key aspect of green chemistry is the use of more environmentally benign reagents and catalysts. The move from precious metal catalysts like palladium to more abundant and less toxic base metals such as nickel and cobalt for transformations of gem-dihaloalkenes is a significant step in this direction. chinesechemsoc.org The development of catalytic systems that operate under milder conditions and with higher atom economy is also a central goal. slideshare.net
The use of greener solvents is another important consideration. Research into conducting reactions in water or using solvent-free conditions is an active area. For instance, the synthesis of pyrazoles from dibromoalkenes and hydrazides has been explored with a focus on using greener starting materials and reaction media. olemiss.edu
Furthermore, electrochemical methods offer a green alternative to traditional chemical redox reactions. chinesechemsoc.org The cobalt-catalyzed electrochemical reduction of gem-dihaloalkenes avoids the use of stoichiometric chemical reductants. chinesechemsoc.orgchinesechemsoc.org In a particularly innovative approach, the anodic oxidation of a biomass platform molecule, 5-hydroxymethylfurfural, was coupled with the cathodic reduction of a gem-difluoroalkene, providing a pathway for the high-value utilization of biomass resources while avoiding sacrificial electrodes. chinesechemsoc.orgchinesechemsoc.org
The development of one-pot synthesis strategies, such as the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzenes from 1-(2,2-dibromovinyl)benzene derivatives, also aligns with green chemistry principles by reducing the number of purification steps and minimizing waste. organic-chemistry.org
Exploration of New Chemical Space using this compound as a Scaffold
This compound is a versatile scaffold for the exploration of new chemical space, leading to the synthesis of novel and structurally diverse molecules. riken.jpemolecules.comcam.ac.uk Its ability to undergo a variety of transformations allows for the construction of complex frameworks that are not easily accessible through other means.
The Sonogashira reaction of 1,4-bis(dibromovinyl)benzene with various aromatic bromides has been used to synthesize novel fluorophores with emission maxima spanning from indigo (B80030) blue to reddish-orange. acs.org This demonstrates the potential of using this compound derivatives to create new materials with interesting photophysical properties.
Furthermore, this compound serves as a precursor to other valuable building blocks. For example, it can be converted to the corresponding alkynyl boronate intermediate, which can then be oxidized to carboxylic acids, esters, and amides. researchgate.net This strategy has been applied to the synthesis of γ-lactones, which are prevalent in many natural products and bioactive molecules. researchgate.net
The use of this compound in cascade reactions allows for the rapid construction of molecular complexity. A palladium-catalyzed carbonylative reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with carbon monoxide and an alcohol or phenol (B47542) affords 1-methylene-1H-indene-2-carboxylates in a single step. acs.org This process, involving both carbonylation and a Heck reaction, proceeds with high selectivity and good functional group tolerance. acs.org
The development of diversity-oriented synthesis (DOS) strategies utilizing pluripotent functional groups has enabled the generation of products that populate new and unexplored regions of chemical space. cam.ac.uk this compound, with its two reactive bromine atoms, is an ideal starting material for such strategies, allowing for the creation of diverse molecular skeletons through different reaction pathways.
| Starting Material | Reaction | Product/Application | Reference |
| 1,4-Bis(dibromovinyl)benzene | Sonogashira reaction | Novel fluorophores | acs.org |
| This compound | Conversion to alkynyl boronate, then oxidation | Carboxylic acids, esters, amides, γ-lactones | researchgate.net |
| 1-(2,2-Dibromovinyl)-2-alkenylbenzene | Palladium-catalyzed carbonylation/Heck reaction | 1-Methylene-1H-indene-2-carboxylates | acs.org |
| This compound | Diversity-oriented synthesis | Structurally diverse molecular scaffolds | cam.ac.uk |
Q & A
Q. What are the standard safety protocols for handling (2,2-dibromovinyl)benzene derivatives in laboratory settings?
this compound derivatives require stringent safety measures due to their reactivity and potential toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation exposure .
- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste facilities to prevent environmental contamination .
- Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent bromine release .
Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?
A widely used approach involves palladium-catalyzed cross-coupling or alkyne dibromination :
- Example Synthesis: 1,4-Bisthis compound is synthesized via dibromination of 1,4-diethynylbenzene using excess Br₂ in CH₂Cl₂, followed by silica gel chromatography (petroleum spirits/EtOAc) to yield a pale yellow solid (75% yield). NMR characterization (δ 7.56 ppm for aromatic protons) confirms regioselectivity .
- Alternative Route: A three-step synthesis of 4-chloro-1-cinnamyloxy-2-(2,2-dibromovinyl)benzene achieves 77% yield via sequential bromoalkyne coupling, iodide substitution, and column purification .
Q. How are this compound derivatives characterized spectroscopically?
- 1H NMR: Distinct aromatic proton signals (e.g., δ 7.46–7.56 ppm for 1,4-bis derivatives) and vinyl proton splitting patterns confirm dibromovinyl geometry .
- 13C NMR: Peaks at ~120–130 ppm indicate sp² carbons adjacent to bromine atoms .
- Mass Spectrometry: High-resolution MS (e.g., Q-TOF) identifies molecular ions (e.g., m/z 505.20 for deltamethrin derivatives) and bromine isotope patterns .
Advanced Research Questions
Q. What mechanistic role does copper catalysis play in modifying this compound derivatives?
Copper(I) catalysts enable tandem etherification and trifluoromethylselenolation :
- Etherification: Cu(I) facilitates C–O bond formation between 2-(2,2-dibromovinyl)phenols and aryl halides, yielding diaryl ethers with >80% efficiency under mild conditions (e.g., 60°C, DMF) .
- Trifluoromethylselenolation: [(bpy)CuSeCF₃]₂ reacts with 2-brominated intermediates (from Pd-catalyzed cyclization) to introduce SeCF₃ groups, critical for agrochemical bioactivity .
Q. How can regioselective functionalization of this compound be achieved?
Fluorination Selectivity: Wet tetrabutylammonium fluoride (TBAF·3H₂O) selectively substitutes one bromine in 1-(2,2-dibromovinyl)benzene, yielding (Z)-1-(2-bromo-1-fluorovinyl)benzene with >95% stereocontrol. The reaction proceeds via a bromonium intermediate stabilized by π-stacking interactions .
Q. What are the metabolic pathways and environmental degradation products of this compound-containing pesticides?
- Metabolism in Mammals: Deltamethrin (containing (2,2-dibromovinyl)cyclopropane) undergoes esterase hydrolysis to cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid, detected in urine via LC-MS/MS (LOD: 0.1 µg/L) .
- Environmental Fate: Photodegradation in soil produces debrominated vinyl derivatives, monitored using GC-ECD or HRMS. Hydrolysis rates (t₁/₂ = 5–30 days) depend on pH and organic matter content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
